TPH1 Inhibitory Potency: 28-Fold Increase Over Parent Prodrug
Telotristat besilate, as the active telotristat moiety, exhibits approximately 28-fold greater inhibitory potency for TPH1 compared to its parent prodrug telotristat ethyl. This differentiation is critical for in vitro enzyme assays where the prodrug is not hydrolyzed to the active species [1].
| Evidence Dimension | TPH1 inhibitory potency (fold difference) |
|---|---|
| Target Compound Data | Telotristat (active moiety): baseline potency |
| Comparator Or Baseline | Telotristat ethyl (prodrug): 28-fold lower potency for TPH1 |
| Quantified Difference | 28-fold greater potency |
| Conditions | Recombinant human TPH1 enzyme assay |
Why This Matters
Researchers conducting in vitro enzyme inhibition studies require the active species directly; using the besilate salt ensures that observed TPH1 inhibition reflects the true potency of the drug without confounding from prodrug activation.
- [1] Sands BE, et al. The journey from gene knockout to clinical medicine: telotristat and sotagliflozin. Drug Des Devel Ther. 2019;13:817–824. View Source
